molecular formula C17H22ClNO3 B3163554 (R)-Tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate CAS No. 884512-09-8

(R)-Tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate

Cat. No. B3163554
M. Wt: 323.8 g/mol
InChI Key: BAGDSBRGWXVOOH-UHFFFAOYSA-N
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Description

“®-Tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H22ClNO3 . It is a main product offered by several chemical companies .

Scientific Research Applications

Synthetic Routes and Chemical Synthesis

The compound finds application in the synthesis of complex molecules, exemplified by the graphical synthetic routes of vandetanib. Analysis of various synthetic routes highlighted the role of similar compounds in achieving favorable yields and commercial value in manufacturing scales (Mi, 2015).

Chiral Synthesis Applications

Chiral sulfinamides, closely related to the tert-butyl group, are essential in the stereoselective synthesis of amines and their derivatives. The extensive use of enantiopure tert-butanesulfinamide in asymmetric N-heterocycle synthesis highlights the significance of such compounds in accessing structurally diverse piperidines and related molecules, which are crucial in natural products and therapeutics (Philip et al., 2020).

Environmental and Green Chemistry

The environmental behavior and fate of related compounds, such as methyl tert-butyl ether (MTBE), have been a subject of study. These investigations aim to understand the impact of such substances on the environment and develop greener chemical processes. The focus has been on the solubility, transport, and biodegradation of these compounds in various environmental matrices (Squillace et al., 1997).

Antioxidant Applications

Synthetic phenolic antioxidants, which may include structures similar to the tert-butyl group, are investigated for their application in various industries to prevent oxidative reactions. The environmental occurrence, human exposure, and potential toxicity of such antioxidants, including their role in extending product shelf life, are critical areas of research (Liu & Mabury, 2020).

Safety And Hazards

“®-Tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate” has been classified with the signal word “Warning” according to safety data . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

tert-butyl (3R)-3-(3-chlorobenzoyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-9-5-7-13(11-19)15(20)12-6-4-8-14(18)10-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGDSBRGWXVOOH-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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